molecular formula C19H22ClN5O B1238313 2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide

2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide

Cat. No. B1238313
M. Wt: 371.9 g/mol
InChI Key: QVILEVSFHKRABE-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[(4-chlorophenyl)methyl]-1-piperazinyl]-N-(pyridin-4-ylmethylideneamino)acetamide is a N-acylpiperazine.

Scientific Research Applications

Potential in Treating ACAT-1 Overexpression Diseases

  • Discovery in Clinical Context: A derivative, 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, was identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, showing promise for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Memory Enhancement Capabilities

  • Memory Enhancement in Mice: A related compound, piperazin-1-yl 2-(1-pyridin-2-yl-ethoxy) acetamide, demonstrated effects on memory enhancement in mice (Li Ming-zhu, 2008).

Applications in Organic Synthesis

  • Synthesis Process Development: Research on N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide described practical synthesis methods starting from basic compounds like piperazine (Guillaume et al., 2003).

Antimicrobial and Anticancer Potential

  • Antimicrobial and Anticancer Activities: Studies on 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives revealed significant antimicrobial and anticancer activities (Mehta et al., 2019).

Potential in Pesticide Development

  • Pesticide Research: N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including compounds related to 2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide, were characterized as potential pesticides (Olszewska et al., 2011).

Metabolic Study in Antipsychotic Agents

  • Metabolism in Antipsychotic Treatments: Metabolism studies on related dopamine D4 selective antagonists revealed pathways involving N-dealkylation and the formation of a novel mercapturic acid adduct, useful for understanding metabolic processes in antipsychotic treatments (Zhang et al., 2000).

properties

Product Name

2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide

Molecular Formula

C19H22ClN5O

Molecular Weight

371.9 g/mol

IUPAC Name

2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide

InChI

InChI=1S/C19H22ClN5O/c20-18-3-1-17(2-4-18)14-24-9-11-25(12-10-24)15-19(26)23-22-13-16-5-7-21-8-6-16/h1-8,13H,9-12,14-15H2,(H,23,26)/b22-13+

InChI Key

QVILEVSFHKRABE-LPYMAVHISA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)CC(=O)N/N=C/C3=CC=NC=C3

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)CC(=O)NN=CC3=CC=NC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide
Reactant of Route 2
Reactant of Route 2
2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide
Reactant of Route 3
Reactant of Route 3
2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide
Reactant of Route 4
Reactant of Route 4
2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide
Reactant of Route 5
Reactant of Route 5
2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide
Reactant of Route 6
Reactant of Route 6
2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.